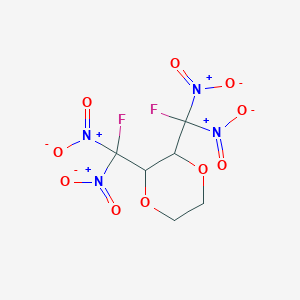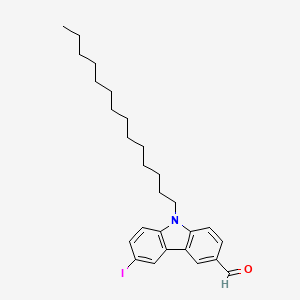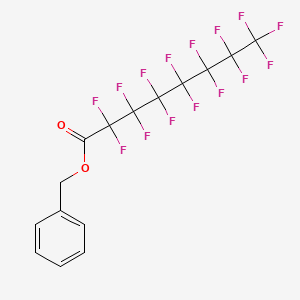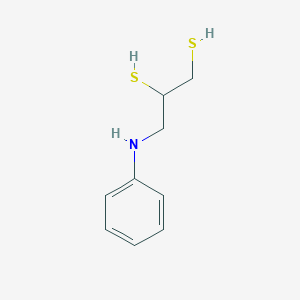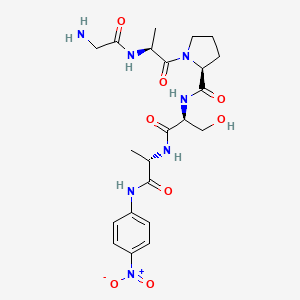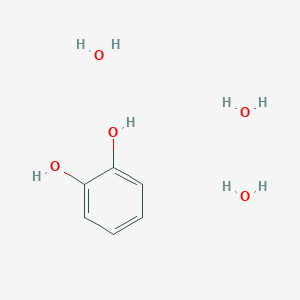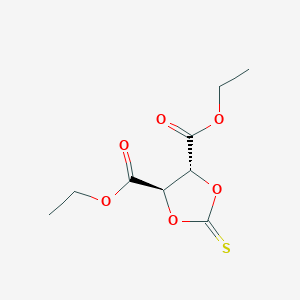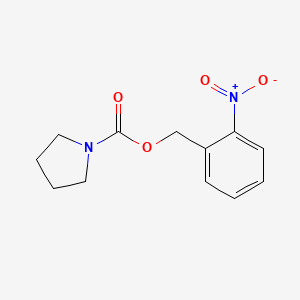
(2-Nitrophenyl)methyl pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Nitrophenyl)methyl pyrrolidine-1-carboxylate: is an organic compound with a molecular formula of C12H14N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrophenyl group attached to the methyl group of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with (2-nitrophenyl)methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate can undergo reduction to form the corresponding amine derivative.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: (2-Aminophenyl)methyl pyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways involving nitroaromatic compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The pyrrolidine ring may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
相似化合物的比较
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a similar pyrrolidine structure but without the nitro group.
(2-Aminophenyl)methyl pyrrolidine-1-carboxylate: The reduced form of (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl and pyrrolidine moieties makes it a versatile intermediate for the synthesis of various functionalized compounds.
属性
CAS 编号 |
204782-35-4 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
(2-nitrophenyl)methyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-3-4-8-13)18-9-10-5-1-2-6-11(10)14(16)17/h1-2,5-6H,3-4,7-9H2 |
InChI 键 |
KCLMOUQZUNKDCO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)OCC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


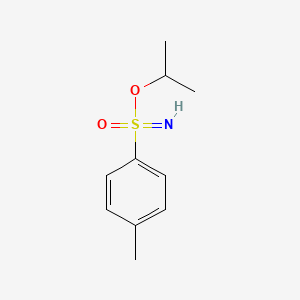
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
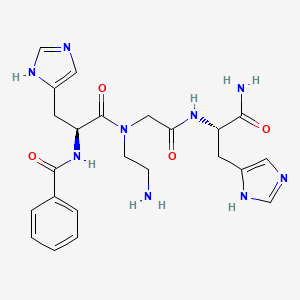
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
